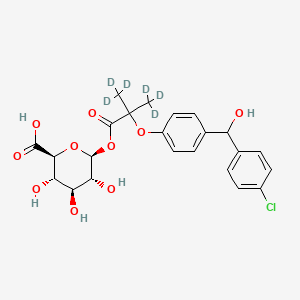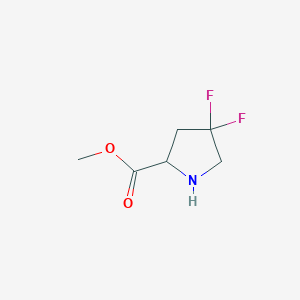
1-Phenethyl-2-pyridone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenethyl-2-pyridone-d5 is a deuterated derivative of 1-Phenethyl-2-pyridone, a compound belonging to the class of pyridones Pyridones are six-membered heterocyclic compounds containing a nitrogen atom and an oxygen atom The deuterium labeling (d5) indicates the presence of five deuterium atoms, which are isotopes of hydrogen
Preparation Methods
The synthesis of 1-Phenethyl-2-pyridone-d5 can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoropyridine with phenethylamine in the presence of a palladium catalyst under microwave irradiation can yield 1-Phenethyl-2-pyridone . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
1-Phenethyl-2-pyridone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: Cyclization reactions can lead to the formation of more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenethyl-2-pyridone-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Phenethyl-2-pyridone-d5 involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenethyl-2-pyridone-d5 can be compared with other similar compounds, such as:
2-Pyridone: A basic pyridone structure with similar chemical properties but lacking the phenethyl group and deuterium labeling.
4-Pyridone: Another isomer of pyridone with the nitrogen atom in a different position, leading to different chemical reactivity.
Pirfenidone: A pyridone derivative used as an antifibrotic agent, with a different substitution pattern and therapeutic applications
The uniqueness of this compound lies in its deuterium labeling, which can provide advantages in certain analytical and research applications, such as improved stability and reduced metabolic degradation.
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
204.28 g/mol |
IUPAC Name |
1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C13H13NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2/i1D,2D,3D,6D,7D |
InChI Key |
BVHQLHNISFFNNO-FSTBWYLISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2C=CC=CC2=O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)


![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)



![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)

![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)


